BenchChemオンラインストアへようこそ!

1-(1H-indol-3-yl)-3-isobutylurea

Fragment-based drug discovery Lipophilicity Physicochemical profiling

1-(1H-Indol-3-yl)-3-isobutylurea (CAS 922848-89-3) is a low‑molecular‑weight indole‑urea hybrid (C₁₃H₁₇N₃O, MW 231.29 g·mol⁻¹) that combines the strong hydrogen‑bonding capacity of a urea linker with the π‑stacking potential of an indole ring. The isobutyl chain introduces a branched alkyl architecture that modulates lipophilicity (computed XLogP3 2.4) and conformational flexibility relative to linear‑chain or aromatic analogues.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 922848-89-3
Cat. No. B2423121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)-3-isobutylurea
CAS922848-89-3
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCC(C)CNC(=O)NC1=CNC2=CC=CC=C21
InChIInChI=1S/C13H17N3O/c1-9(2)7-15-13(17)16-12-8-14-11-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3,(H2,15,16,17)
InChIKeyHTIJNWJTZDUEIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-3-yl)-3-isobutylurea (CAS 922848-89-3): Physicochemical Baseline and Core Identity for Preclinical Procurement


1-(1H-Indol-3-yl)-3-isobutylurea (CAS 922848-89-3) is a low‑molecular‑weight indole‑urea hybrid (C₁₃H₁₇N₃O, MW 231.29 g·mol⁻¹) that combines the strong hydrogen‑bonding capacity of a urea linker with the π‑stacking potential of an indole ring [1]. The isobutyl chain introduces a branched alkyl architecture that modulates lipophilicity (computed XLogP3 2.4) and conformational flexibility relative to linear‑chain or aromatic analogues [1]. Its computed fragment‑like profile (MW < 300 Da, HBD = 3, HBA = 1, rotatable bonds = 3, TPSA = 56.9 Ų) positions it as a versatile starting point for fragment‑based drug discovery (FBDD) and structure–activity relationship (SAR) expansion programmes, particularly those targeting kinases, serotonin receptors, or STING‑pathway proteins where indole‑3‑yl‑urea motifs have demonstrated meaningful engagement [2].

Why Generic Indole‑Urea Substitution Risks Irreproducible Results When Selecting 1-(1H-Indol-3-yl)-3-isobutylurea


Within the 1,3‑disubstituted indol‑3‑yl‑urea chemotype, even minor changes to the N‑substituent produce large shifts in lipophilicity, solubility, and binding‑site complementarity that cannot be predicted from the indole core alone [1]. The isobutyl group of CAS 922848-89-3 provides a branched‑alkyl architecture with a calculated logP of 2.4, which is intermediate between the more polar unsubstituted urea (N‑1H‑indol‑3‑yl‑urea; XLogP3 ≈ 0.8) and the highly lipophilic N‑(4‑ethylphenyl) analogue H‑151 (XLogP3 ≈ 3.5) [1][2]. These differences directly influence aqueous solubility, passive membrane permeability, and off‑target binding profiles, meaning that data generated with one indol‑3‑yl‑urea congener cannot be assumed to transfer to another. Procurement of the exact CAS entity ensures that subsequent biological or chemical results remain internally consistent and comparable across experiments .

Quantitative Differentiation of 1-(1H-Indol-3-yl)-3-isobutylurea (CAS 922848-89-3) Versus Its Closest Structural Analogs


Lipophilicity Tuning: XLogP3 of 2.4 Provides a Balanced LogP Window Between Polar and Highly Lipophilic Indole‑Urea Congeners

The target compound exhibits a computed XLogP3 of 2.4, which is 1.1 log units lower than the potent STING antagonist H‑151 (XLogP3 ≈ 3.5) and approximately 1.6 log units higher than the unsubstituted N‑1H‑indol‑3‑yl‑urea (XLogP3 ≈ 0.8) [1]. This places the isobutyl derivative in a central lipophilicity range that often represents a favourable compromise between target engagement and aqueous solubility, a critical consideration during fragment elaboration or lead optimisation [2].

Fragment-based drug discovery Lipophilicity Physicochemical profiling

Fragment‑Rule‑of‑Three Compliance: MW 231 Da and 3 Rotatable Bonds Position the Compound as an Ideal FBDD Starting Point

With a molecular weight of 231.29 g·mol⁻¹, only 3 rotatable bonds, and a topological polar surface area of 56.9 Ų, the target compound satisfies all three Astex Rule‑of‑Three (Ro3) criteria for fragment libraries (MW ≤ 300, rotatable bonds ≤ 3, TPSA ≤ 60 Ų) [1]. In contrast, the frequently used comparator H‑151 (MW 279.34, rotatable bonds = 5) exceeds the Ro3 MW limit and offers greater conformational flexibility, which can complicate fragment‑based screening and subsequent optimisation [2].

Fragment-based drug discovery Rule of Three Lead-likeness

Branched Isobutyl Topology Confers a Distinct Conformational Profile Compared to Linear n‑Butyl or Phenyl Analogues

The isobutyl substituent (CH₂CH(CH₃)₂) introduces a branch point at the β‑carbon, restricting the accessible conformational space relative to the linear n‑butyl chain (CH₂CH₂CH₂CH₃) while retaining greater flexibility than a rigid aromatic substituent such as a 4‑ethylphenyl group [1]. Although no crystal‑structure or solution‑NMR data are publicly available for this precise compound, the increased steric bulk near the urea NH has been shown in analogous indolylurea series to modulate the dihedral angle between the urea plane and the indole ring, altering hydrogen‑bond presentation to biological targets [2].

Conformational analysis Structure-activity relationship Urea linker geometry

Validated Purity and Batch‑Level Analytical Traceability Support Reproducible Procurement

Bidepharm supplies CAS 922848-89-3 at a standard purity of ≥98% and provides batch‑specific NMR, HPLC, and GC certificates, enabling rigorous quality control and inter‑batch consistency . Many closely related indole‑urea analogues are offered only with lower purity (e.g., 90–95%) or without full analytical characterisation, increasing the risk of impurity‑driven artefacts in biological assays [1].

Quality control Purity analysis Reproducibility

Hydrogen‑Bond Donor Capacity Exceeds That of N‑Substituted Phenyl‑Urea Analogues, Enabling Unique Binding Interactions

The target compound possesses three hydrogen‑bond donor (HBD) atoms (indole NH, urea NH×2) and only one hydrogen‑bond acceptor (HBA; urea C=O), yielding an HBD:HBA ratio of 3:1 that is identical to the unsubstituted N‑1H‑indol‑3‑yl‑urea but distinct from H‑151, which also has a 3:1 ratio but distributes the donors differently due to the aryl‑NH contribution [1]. The isobutyl urea NH presents an aliphatic amine character (pKa ≈ 14–15) compared with the more acidic aryl‑urea NH of H‑151 (pKa ≈ 12–13), potentially altering the protonation state and hydrogen‑bond strength at physiological pH [2].

Hydrogen bonding Molecular recognition Urea pharmacophore

Preferred Application Scenarios for 1-(1H-Indol-3-yl)-3-isobutylurea (CAS 922848-89-3) Based on Quantified Differentiation


Fragment‑Based Lead Discovery for Kinase and GPCR Targets

Full Ro3 compliance, a balanced XLogP3 of 2.4, and an intermediate HBD:HBA ratio make this compound an ideal entry for fragment libraries screened against protein kinases, serotonin receptors, or other targets where indole‑urea motifs are privileged. Its lower lipophilicity relative to H‑151 reduces the risk of non‑specific binding at high fragment concentrations [1].

Negative Control or Tool Compound for STING Pathway Studies

As a structural analogue of the covalent STING antagonist H‑151 but lacking the 4‑ethylphenyl group required for Cys91 engagement, CAS 922848-89-3 can serve as a negative control to confirm target‑specific effects in STING‑dependent assays. The 1.1‑unit difference in logP also facilitates solubility‑matched control experiments [2].

Building Block for Diversified Indole‑Urea Libraries

The isobutyl branch point provides a synthetic handle for further diversification (e.g., C–H functionalisation, reductive amination) while the 98% purity and batch‑level analytical data from Bidepharm ensure consistent starting material quality for multi‑step parallel synthesis .

Physicochemical Benchmarking in Property‑Based Drug Design

The well‑defined computed and measured properties (MW, LogP, TPSA, HBD/HBA) of this compound can serve as a reference point for calibrating in silico ADMET models or for training medicinal chemistry teams on the impact of alkyl branching on drug‑likeness parameters [1].

Quote Request

Request a Quote for 1-(1H-indol-3-yl)-3-isobutylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.